molecular formula C11H18N4O3 B1677889 Pimonidazole CAS No. 70132-50-2

Pimonidazole

Cat. No.: B1677889
CAS No.: 70132-50-2
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-UHFFFAOYSA-N
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Description

Pimonidazole is a nitroimidazole compound widely used as a hypoxia marker in scientific research. It is particularly valuable in the study of tumor hypoxia, where it helps visualize and quantify low-oxygen regions within tissues. This compound forms covalent bonds with macromolecules under hypoxic conditions, making it a reliable indicator of hypoxia in various biological contexts .

Mechanism of Action

Target of Action

Pimonidazole is a 2-nitroimidazole compound that primarily targets hypoxic cells . It is selectively reduced and covalently bound to intracellular macromolecules in areas of hypoxia . The primary targets of this compound are the hypoxic regions of tumor tissues .

Mode of Action

This compound’s mode of action is based on its ability to form a covalent bond with a neighboring protein under hypoxic conditions in the body . This is detected by immunohistochemistry performed on tissue sections . The nitro group of this compound converts into nitric oxide (NO) or a related reactive nitrogen species (RNS) by the process of reductive bioactivation .

Biochemical Pathways

This compound affects the biochemical pathways related to hypoxia in tumor cells . It has been observed to show a strong correlation with LDH-5, a marker for anaerobic glycolysis, indicating its role in the metabolic shift observed in hypoxic cells . It also shows a significant correlation with CAIX, a marker upregulated under hypoxic conditions .

Pharmacokinetics

It is known that this compound is very soluble in aqueous solutions, which allows for its use in small volumes for intraperitoneal or intravenous injections .

Result of Action

The result of this compound’s action is the labeling of hypoxic cells, which can be visualized using immunohistochemical staining . This labeling is particularly useful in the detection of hypoxia in various disease states, including kidney disease and cancer . The presence of this compound-defined hypoxia has been associated with advanced pathologic stage, tumor invasion, and certain morphologies in prostate cancer .

Action Environment

The action of this compound is influenced by the oxygen levels in the tumor microenvironment . Regions of low oxygen in solid tumors have been described as either acutely or chronically hypoxic . This compound labels both chronically and acutely/transient hypoxic cells in tumor tissues . The dynamic nature of tumor hypoxia influences the action of this compound, with cells experiencing transient periods of hypoxia followed by reoxygenation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pimonidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pimonidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pimonidazole is compared with other hypoxia markers such as:

Uniqueness: this compound is unique due to its well-established use in both research and clinical settings, its reliable covalent bonding under hypoxic conditions, and its extensive validation in various models .

Properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWOOAYQYLJEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867867
Record name Pimonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70132-50-2
Record name Pimonidazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimonidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIMONIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540
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Record name Pimonidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pimonidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIMONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2
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Synthesis routes and methods

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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